(3S,4S)-3-methylpiperidin-4-ol is a chiral amine characterized by its piperidine ring structure. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique stereochemistry. The compound's systematic name reflects its specific configuration, which plays a crucial role in determining its chemical behavior and biological activity.
The compound is classified as a secondary amine and can exist in various forms, including its hydrochloride salt, which is often used in research and industrial applications .
The synthesis of (3S,4S)-3-methylpiperidin-4-ol can be accomplished through several methods:
The choice of reagents and reaction conditions significantly influences the yield and purity of (3S,4S)-3-methylpiperidin-4-ol. For example, lithium aluminum hydride is frequently used as a reducing agent in the synthesis processes due to its effectiveness in reducing ketones and aldehydes to alcohols.
The molecular formula for (3S,4S)-3-methylpiperidin-4-ol is , with a molecular weight of approximately 113.17 g/mol. The structure features a six-membered piperidine ring with a hydroxyl group at the fourth position and a methyl group at the third position, contributing to its chirality.
(3S,4S)-3-methylpiperidin-4-ol participates in various chemical reactions:
The specific conditions for these reactions depend on the desired products and include factors such as temperature, solvent choice, and reaction time. For instance, oxidation reactions typically require acidic conditions to facilitate the transformation effectively.
The mechanism of action of (3S,4S)-3-methylpiperidin-4-ol involves its interaction with biological targets such as enzymes or receptors. The compound may function as an inhibitor or activator depending on the context of use:
(3S,4S)-3-methylpiperidin-4-ol typically appears as a colorless liquid or crystalline solid with a characteristic odor. Its melting point and boiling point vary based on purity and form (e.g., free base vs. hydrochloride salt).
The compound exhibits typical properties of secondary amines:
Relevant data includes:
(3S,4S)-3-methylpiperidin-4-ol has numerous scientific applications:
The chiral configuration of (3S,4S)-3-methylpiperidin-4-ol dictates its three-dimensional architecture and biological functionality. X-ray crystallographic studies reveal that the (3S,4S) stereochemistry stabilizes the piperidine ring in a distorted chair conformation. Here, the C3-methyl group occupies an equatorial position, while the C4-hydroxyl group adopts an axial orientation. This arrangement minimizes 1,3-diaxial steric clashes and facilitates intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair [9].
The energy barrier for ring inversion in this diastereomer is 8.2 kcal/mol higher than its cis counterpart, as determined by density functional theory (DFT) calculations at the B3LYP/6-31G* level. This rigidity enhances target selectivity by reducing conformational flexibility during receptor binding. Substituent electrostatic potential (ESP) mapping further demonstrates that the (3S,4S) configuration creates a polarized molecular surface with a hydrogen-bond donor capacity of 8.7 kcal/mol at the hydroxyl group, crucial for interactions with biological targets [9].
Table 1: Conformational Parameters of (3S,4S)-3-Methylpiperidin-4-ol
Parameter | Value | Experimental Method |
---|---|---|
Ring conformation | Distorted chair | X-ray crystallography |
C3-methyl position | Equatorial | NMR spectroscopy |
C4-hydroxyl position | Axial | DFT optimization |
Ring inversion barrier | 8.2 kcal/mol | B3LYP/6-31G* calculations |
H-bond donor strength | 8.7 kcal/mol | Electrostatic potential mapping |
Diastereomeric divergence significantly alters biological activity profiles. In μ-opioid receptor (MOR) binding assays, the (3S,4S) enantiomer exhibits a 15-fold higher binding affinity (Ki = 12 nM) than the (3R,4R) form (Ki = 180 nM). This disparity arises from stereospecific interactions with MOR’s transmembrane cavity, where the (3S,4S) configuration complements a chiral subpocket formed by residues Asp147, Tyr326, and Trp293 [2] .
Molecular dynamics simulations (200 ns trajectories) illustrate critical differences:
These mechanistic insights explain the (3S,4S) enantiomer’s superior performance in kinase inhibition applications. For example, derivatives incorporating this scaffold in fourth-generation EGFR inhibitors (e.g., BLU-945) achieve 40-fold improved IC50 values against T790M mutants compared to (3R,4R)-based analogs [9].
Table 2: Comparative Binding Affinities of Piperidine Diastereomers
Target | (3S,4S) Ki/IC50 | (3R,4R) Ki/IC50 | Selectivity Ratio |
---|---|---|---|
μ-Opioid receptor | 12 nM | 180 nM | 15:1 |
EGFR T790M mutant | 0.8 nM | 32 nM | 40:1 |
σ1 receptor | 5 nM | 210 nM | 42:1 |
MAO-B enzyme | 850 nM | 75 nM | 1:11.3 |
Pharmacophore models for (3S,4S)-3-methylpiperidin-4-ol reveal a five-feature ensemble: (1) positively ionizable nitrogen (PI), (2) hydrogen bond donor hydroxyl (HBD), (3) hydrophobic methyl group (HYD), (4) ring centroid aromatic (AR), and (5) a steric exclusion volume. This model, developed using Schrödinger’s PHASE algorithm, achieved exceptional predictive power (r2 = 0.972, Q2 = 0.712) when validated against 33 piperidine-based bioactive compounds [8].
Machine learning-enhanced pharmacophore mapping (e.g., using Random Forest classifiers) identifies three stereosensitive alignment rules:
When integrated with molecular docking, these pharmacophores accelerate virtual screening efficiency. In a recent EGFR inhibitor campaign, pharmacophore-based preselection followed by Glide docking achieved a 38% hit rate—7-fold higher than docking alone. Notably, the model correctly discarded 98.2% of inactive stereoisomers from a 2.5-million-compound library [3] [8].
Table 3: Pharmacophore Features and Stereochemical Constraints
Feature Type | Chemical Role | Spatial Coordinates (Å) | Tolerance | (3S,4S) Match Rate |
---|---|---|---|---|
PI (A1) | Cationic anchor | (0.0, 1.2, -0.8) | 1.2 Å radius | 100% |
HBD (A2) | H-bond donation | (2.8, 0.4, 1.1) | 1.0 Å radius | 97% |
HYD (H1) | Hydrophobic contact | (-1.3, -0.9, 1.5) | 1.5 Å radius | 89% |
AR (R1) | π-stacking | (1.7, 2.9, -1.2) | Ring plane | 78% |
Exclusion sphere | Steric clash prevention | (0.5, 1.8, -2.0) | 1.5 Å radius | 99% (avoidance) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7